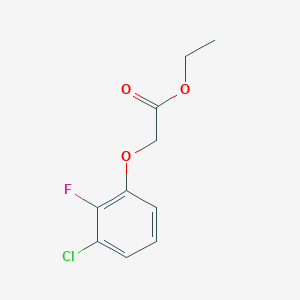

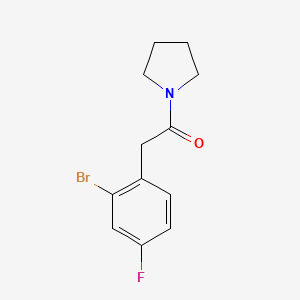

![molecular formula C21H20ClN5 B2360462 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline CAS No. 866345-60-0](/img/structure/B2360462.png)

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline” is a novel compound that has been disclosed in the field of pharmaceuticals . It is known to inhibit JAK and may be used for the prevention and treatment of a variety of conditions in mammals including humans . These conditions include, but are not limited to, inflammatory conditions, autoimmune diseases, proliferative diseases, transplantation rejection, diseases involving impairment of cartilage turnover, congenital cartilage malformations, and/or diseases associated with hypersecretion of IL6 .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, which is a core structure in the given compound, has been developed under mild and scalable electrolytic conditions . The reactions were conducted in a simple undivided cell under constant current conditions with n Bu 4 NBr as both the redox mediator and the electrolyte . This protocol was applied to the efficient synthesis of key intermediates for anti-diabetic compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazolo[1,5-a]quinazoline core structure. This core is further substituted with an azepan-1-yl group and a 4-chlorophenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve a metal- and oxidant-free intramolecular dehydrogenative N–N bond formation . This reaction is conducted under mild and scalable electrolytic conditions .Scientific Research Applications

Synthesis and Characterization

The compound 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline and its derivatives have been the focus of several studies due to their interesting chemical properties and potential applications in scientific research. One study involved the synthesis and characterization of 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines, which were prepared through the cyclisation of 5-aryl-4-amino-3-mercapto-1,2,4-triazole by reaction with 2-chloro-3-formylquinoline. These compounds were evaluated for their antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Panwar & Singh, 2011).

Anticancer Applications

Another research area involves the investigation of quinazoline derivatives for their anticancer properties. For instance, a study on 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ) showed significant cytotoxic and antiproliferative activity against human tumor cell lines, including HeLa. This highlights the potential of such compounds in cancer research and therapy development (Ovádeková et al., 2005).

H1-Antihistaminic Activity

The exploration of quinazoline derivatives extends to their potential use in treating allergies. A study on 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones demonstrated promising H1-antihistaminic activity, indicating their application in developing new antiallergic medications (Gobinath et al., 2015).

Future Directions

The compound has potential applications in the prevention and treatment of a variety of conditions in mammals including humans . Its potential in the treatment of diseases such as inflammatory conditions, autoimmune diseases, and diseases associated with hypersecretion of IL6 suggests that future research could focus on these areas . Additionally, its role as a JAK inhibitor suggests potential in cancer treatment, given the role of JAK-STAT signaling in cell proliferation and apoptosis .

Mechanism of Action

Target of Action

Related compounds such as 1,2,4-triazolo[1,5-a]pyrimidines have been reported to be microtubule-active , suggesting that this compound may also interact with microtubules or related proteins.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Given the potential interaction with microtubules , it could be inferred that this compound may affect cell division and other microtubule-related processes.

Result of Action

If the compound does indeed interact with microtubules, it could potentially disrupt cell division and other cellular processes .

Properties

IUPAC Name |

5-(azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5/c22-16-11-9-15(10-12-16)19-21-23-20(26-13-5-1-2-6-14-26)17-7-3-4-8-18(17)27(21)25-24-19/h3-4,7-12H,1-2,5-6,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGNEUWUGIGPLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

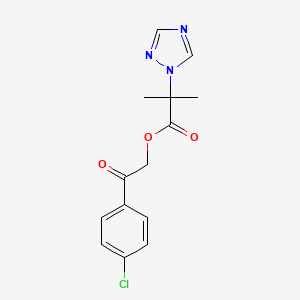

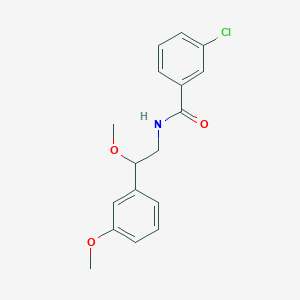

![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)

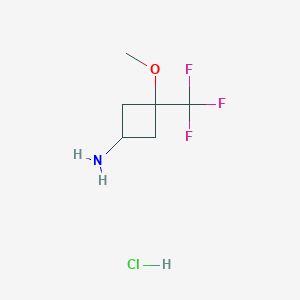

![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)

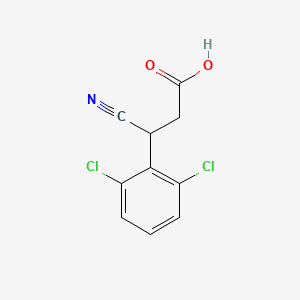

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)

![Ethyl 4-({[1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2360390.png)

![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)